4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a chloro group and a unique imidazolidinone moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the ethoxyphenylamino group and the chloro-substituted benzamide moiety. Common reagents used in these reactions include ethyl chloroformate, 4-ethoxyaniline, and thionyl chloride. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
- 4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide stands out due to its specific substitution pattern and the presence of the ethoxyphenylamino group. These structural features contribute to its unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H23ClN4O4S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C22H23ClN4O4S/c1-3-26-21(30)18(13-19(28)24-16-9-11-17(12-10-16)31-4-2)27(22(26)32)25-20(29)14-5-7-15(23)8-6-14/h5-12,18H,3-4,13H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
UCRMUCRRFIYZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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